Product packaging for 1-(Trifluoromethyl)piperidin-4-amine(Cat. No.:)

1-(Trifluoromethyl)piperidin-4-amine

Cat. No.: B13953323
M. Wt: 168.16 g/mol
InChI Key: CHLGNUIRUUQDSH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperidin-4-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research. It serves as a key synthetic intermediate and privileged scaffold in drug discovery. The molecule features a piperidine ring, a common structural motif in bioactive molecules, substituted with a primary amine and a trifluoromethyl group. The amine group provides a handle for further chemical modifications, allowing researchers to create amides, sulfonamides, or imines, and to link to other complex molecular structures. The trifluoromethyl group is a critical feature in modern medicinal chemistry; its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Compounds containing the piperidine scaffold and trifluoromethyl group are found in research targeting a wide range of therapeutic areas. For instance, similar structural motifs have been investigated as antagonists for Retinol-Binding Protein 4 (RBP4) for potential metabolic disorders , as Dipeptidyl Peptidase-IV (DPP-4) inhibitors for diabetes , and as components of Src family kinase inhibitors . As a building block, this compound is valuable for constructing compound libraries for high-throughput screening and for the rational design of targeted molecules. This product is intended for research applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3N2 B13953323 1-(Trifluoromethyl)piperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-5(10)2-4-11/h5H,1-4,10H2

InChI Key

CHLGNUIRUUQDSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethyl Piperidin 4 Amine

Strategies for the Construction of the 1-(Trifluoromethyl)piperidine (B14757951) Core

The creation of the N-trifluoromethyl bond on a piperidine (B6355638) scaffold is a key synthetic hurdle. The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the basicity and reactivity of the nitrogen atom compared to its alkyl counterparts. chinesechemsoc.orgnih.gov

Direct N-Trifluoromethylation Approaches

Direct N-trifluoromethylation involves the introduction of a trifluoromethyl group onto the nitrogen atom of a piperidine derivative, such as a protected 4-aminopiperidine (B84694). This can be achieved through electrophilic, nucleophilic, or radical-mediated pathways.

Electrophilic trifluoromethylation reagents act as a source of an electrophilic "CF3+" equivalent that reacts with the nucleophilic nitrogen of the piperidine ring. chem-station.com Pioneering work in this area led to the development of hypervalent iodine compounds and sulfonium (B1226848) salts. chem-station.com

Togni Reagents: These are hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that have become widely used for electrophilic trifluoromethylation. chem-station.com The mechanism involves the attack of the amine nucleophile on the iodine center, followed by reductive elimination of the trifluoromethyl group onto the nitrogen.

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. chem-station.com They function as potent electrophilic CF3 sources. The reaction proceeds via a direct transfer of the CF3 group from the sulfonium salt to the amine nucleophile.

The general mechanism for the electrophilic N-trifluoromethylation of a piperidine derivative (Scheme 1) involves the nucleophilic attack of the piperidine nitrogen on the electrophilic trifluoromethylating agent.

Scheme 1: General Mechanism of Electrophilic N-Trifluoromethylation

Reactant Reagent Product
Piperidine Derivative Electrophilic CF3 Source (e.g., Togni or Umemoto Reagent) 1-(Trifluoromethyl)piperidine Derivative
CF3+ 1-(Trifluoromethyl)piperidine Derivative

Note: The table above is a simplified representation. The actual reagents are complex molecules.

Nucleophilic trifluoromethylation involves the reaction of an electrophilic nitrogen precursor with a nucleophilic "CF3-" source. A common strategy for six-membered heterocycles like piperidine is through oxidative desulfurization-fluorination. nih.gov

This method typically involves converting the secondary amine of the piperidine into a dithiocarbamate (B8719985). This intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), which facilitates the transformation of the dithiocarbamate into the N-CF3 group. nih.gov Another approach involves the development of protocols using carbon disulfide and silver fluoride (B91410) to achieve the N-trifluoromethylation of secondary amines. chinesechemsoc.org

Radical-mediated pathways offer an alternative for the formation of the N-CF3 bond. These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which then couples with a nitrogen-centered radical derived from the piperidine precursor. Sources of trifluoromethyl radicals include reagents like sodium triflinate (CF3SO2Na), also known as Langlois' reagent, often used in conjunction with an oxidant. chem-station.com

The general process involves the oxidation of the piperidine nitrogen to form a nitrogen-centered radical, which then reacts with the trifluoromethyl radical to form the desired product.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates. researchgate.net In the context of N-trifluoromethylation, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process. rsc.orgnih.gov

For instance, a photocatalyst can reduce an electrophilic trifluoromethyl source (like Togni or Umemoto reagents) to generate a trifluoromethyl radical. nih.gov Concurrently, the piperidine derivative can be oxidized to a nitrogen-centered radical cation, which, after deprotonation, provides a nitrogen-centered radical. The subsequent coupling of the trifluoromethyl radical and the nitrogen-centered radical yields the N-trifluoromethylated piperidine. researchgate.net This method is valued for its mild reaction conditions and high functional group tolerance. rsc.org

Table 1: Comparison of Direct N-Trifluoromethylation Approaches

MethodReagent TypeKey Features
Electrophilic Togni Reagents, Umemoto ReagentsUtilizes a "CF3+" source; well-established reagents.
Nucleophilic DAST, AgF/CS2Involves conversion to an intermediate like a dithiocarbamate. nih.govchinesechemsoc.org
Radical-Mediated CF3SO2Na (Langlois' Reagent)Involves radical-radical coupling.
Photoredox Catalysis Photocatalyst + CF3 SourceMild, light-induced reaction conditions; high functional group tolerance. researchgate.net

Ring-Closing Reactions for Piperidine Formation with Pre-installed N-Trifluoromethyl Group

An alternative synthetic strategy involves constructing the piperidine ring from an acyclic precursor that already possesses the N-trifluoromethyl group. nih.gov This approach circumvents the potential difficulties of direct trifluoromethylation on a sterically hindered or electronically deactivated heterocyclic system.

Various cyclization methods can be employed to form the piperidine ring. organic-chemistry.org Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds and has been applied to the synthesis of piperidine natural products. drughunter.comresearchgate.net This reaction would involve an acyclic N-trifluoromethylated diene precursor, which upon treatment with a suitable catalyst (e.g., a Grubbs catalyst), undergoes intramolecular cyclization to form an N-trifluoromethylated dehydropiperidine, which can then be reduced.

Other intramolecular cyclization strategies include:

Intramolecular Nucleophilic Substitution: An acyclic N-trifluoromethyl amine containing a leaving group at the appropriate position can undergo intramolecular cyclization to form the piperidine ring. nih.gov

Reductive Amination/Cyclization: An N-trifluoromethyl aminoketone or aminoester can undergo intramolecular reductive amination to form the piperidine ring. mdpi.com

Intramolecular Mannich Reaction: A diastereoselective synthesis of C2-trifluoromethylpiperidines has been achieved through an intramolecular Mannich reaction, starting from a trifluoromethyl amine. nih.gov While this example illustrates C-trifluoromethylation, the principle could be adapted for precursors with a pre-installed N-trifluoromethyl group.

Transformation of Existing Piperidine N-Substituents to Trifluoromethyl Groups

A key strategy for the synthesis of N-trifluoromethylated piperidines involves the direct trifluoromethylation of the piperidine nitrogen. This approach is advantageous as it utilizes readily available piperidine precursors. Various reagents and methods have been developed for the N-trifluoromethylation of secondary amines. chinesechemsoc.orgchinesechemsoc.org

One notable method involves the use of carbon disulfide (CS2) and silver fluoride (AgF) as reagents. chinesechemsoc.orgchinesechemsoc.org In this one-step protocol, the secondary amine, piperidin-4-amine or a protected precursor, reacts with CS2 to form a carbamodithioic acid adduct. chinesechemsoc.org Subsequent treatment with AgF facilitates a desulfurization-fluorination cascade to yield the N-CF3 group. chinesechemsoc.org This method is valued for its operational simplicity and the use of accessible starting materials. chinesechemsoc.orgchinesechemsoc.org

Alternative approaches for N-trifluoromethylation have also been explored, including the use of electrophilic trifluoromethylating reagents like Togni's reagents or through metal-mediated processes with the Ruppert-Prakash reagent (TMSCF3). chinesechemsoc.org However, these methods can sometimes be limited by the need for pre-functionalized amines or harsh reaction conditions. chinesechemsoc.org The direct fluorination of N,N-dialkyl piperidines has also been reported as a method to generate N-CF3 compounds. mdpi.com

The introduction of a trifluoromethyl group onto the nitrogen atom significantly modulates the basicity of the amine due to the strong electron-withdrawing effect of the fluorine atoms. chinesechemsoc.orgchinesechemsoc.org This property is often sought after in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. chinesechemsoc.orgchinesechemsoc.org

N-Trifluoromethylation MethodReagentsKey FeaturesReference
Desulfurization-FluorinationCS2, AgFOne-step, operationally simple, uses readily available starting materials. chinesechemsoc.orgchinesechemsoc.org
Electrophilic TrifluoromethylationTogni's ReagentsDirect introduction of the CF3 group. chinesechemsoc.org
Metal-Mediated TrifluoromethylationRuppert-Prakash Reagent (TMSCF3)Requires a metal mediator. chinesechemsoc.org
Table 1. Selected Methods for N-Trifluoromethylation of Piperidines.

Regioselective Introduction of the Amine Functionality at C-4

The introduction of the amine group specifically at the C-4 position of the 1-(trifluoromethyl)piperidine ring is a critical step that requires high regioselectivity. Several synthetic strategies can be employed to achieve this, often starting from a piperidinone precursor or by functionalizing other intermediates.

A common and effective method for introducing an amine group at the C-4 position is through the reductive amination of 1-(trifluoromethyl)piperidin-4-one. This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired 4-amino-piperidine.

The choice of reducing agent is crucial for the success of this transformation. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The reaction conditions, such as solvent and temperature, are optimized to ensure high yield and selectivity.

An alternative strategy involves the introduction of a nitrogen-containing functional group at the C-4 position that can be subsequently converted to an amine. One such approach is the synthesis of a 4-cyanopiperidine (B19701) intermediate, which can then be reduced to the corresponding 4-(aminomethyl)piperidine. However, for the direct formation of a C-4 amine, the introduction of an azide (B81097) group is a more direct precursor.

The synthesis of 4-azido-1-(trifluoromethyl)piperidine can be achieved through nucleophilic substitution of a suitable leaving group at the C-4 position with an azide salt, such as sodium azide. rsc.org The subsequent reduction of the azide group to an amine is a well-established transformation. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., with palladium on carbon), or with reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (Staudinger reaction). rsc.org This two-step process offers a reliable route to the desired 4-aminopiperidine derivative.

The synthesis of enantiomerically pure forms of 1-(trifluoromethyl)piperidin-4-amine is of significant interest, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired biological activity. Asymmetric synthesis strategies are employed to control the stereochemistry at the C-4 position.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the piperidine ring or to a precursor molecule to influence the stereoselective introduction of the amine group at C-4.

For instance, a chiral auxiliary could be used to direct the diastereoselective reduction of a 1-(trifluoromethyl)piperidin-4-one derivative or to control the stereochemistry of a conjugate addition to an α,β-unsaturated piperidinone precursor. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include oxazolidinones (popularized by David A. Evans), camphorsultam, and pseudoephedrine. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. nih.gov For the synthesis of chiral this compound, several catalytic asymmetric methods could be envisioned.

One potential strategy is the catalytic asymmetric reduction of 1-(trifluoromethyl)piperidin-4-one. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Ru-BINAP or Rh-DIPAMP), in the presence of a hydrogen source. The catalyst creates a chiral environment that favors the formation of one enantiomer of the corresponding 4-hydroxypiperidine (B117109) over the other. The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology (e.g., via a Mitsunobu reaction followed by reduction).

Another approach involves the catalytic asymmetric amination of a suitable precursor. For example, an enantioselective hydroamination of a 1-(trifluoromethyl)-1,2,3,6-tetrahydropyridine intermediate could potentially install the amine group at the C-4 position with high enantioselectivity. The development of new chiral catalysts and asymmetric methodologies is an active area of research that continues to provide more efficient and selective routes to chiral amines. nih.govnih.gov

Asymmetric StrategyDescriptionKey ComponentsReference
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselectivity.Oxazolidinones, Camphorsultam, Pseudoephedrine wikipedia.org
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Chiral metal complexes (e.g., Ru-BINAP), Chiral organic catalysts nih.govnih.gov
Table 2. Strategies for the Asymmetric Synthesis of Chiral 4-Aminopiperidines.

Green Chemistry Approaches in the Synthesis of this compound

Renewable Feedstocks and Catalysts

The development of synthetic routes that utilize renewable feedstocks is a cornerstone of green chemistry, aiming to reduce reliance on petrochemicals. rsc.org For the synthesis of the piperidine core of this compound, biomass-derived platform chemicals offer promising starting points.

One potential renewable feedstock is triacetic acid lactone (TAL), which can be produced from glucose through microbial fermentation. nih.govresearchgate.net A synthetic strategy could involve the conversion of TAL to a piperidine precursor. For instance, TAL can be transformed into 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO) via aminolysis. Subsequent catalytic hydrogenation and dehydroxylation of HMPO over heterogeneous catalysts, such as ruthenium supported on zeolites (Ru/BEA), can yield substituted piperidines. nih.govresearchgate.net While this specific route yields 2-methylpiperidine, modifications to the starting material or downstream processing could potentially lead to the 4-aminopiperidine scaffold.

Another viable renewable starting material is δ-valerolactone, which can be derived from biomass. The synthesis of piperidine from δ-valerolactone can be achieved through reductive amination using a suitable catalyst. researchgate.net This transformation represents a more direct approach to the core piperidine structure.

Once the 4-aminopiperidine scaffold is obtained from a renewable source, the subsequent N-trifluoromethylation is a critical step. Modern catalytic methods are pivotal in achieving this transformation efficiently and cleanly. While direct catalytic N-trifluoromethylation of 4-aminopiperidine is not extensively documented, analogous transformations provide insight into potential catalytic systems. Copper-catalyzed trifluoromethylation of iodo-substituted pyridines has been demonstrated, suggesting that metal catalysis can be effective for introducing the CF3 group onto a nitrogen-containing heterocycle. mdpi.com Furthermore, palladium-catalyzed methods have been developed for the synthesis of fluorinated N-heterocycles. nih.gov The development of a robust catalyst for the direct N-trifluoromethylation of 4-aminopiperidine would be a significant advancement. Heterogeneous catalysts, in particular, are desirable as they can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable process. researchgate.net

The table below summarizes potential renewable feedstocks and the types of catalysts that could be employed in the synthesis of this compound.

FeedstockIntermediateTarget ScaffoldPotential Catalysts
GlucoseTriacetic Acid Lactone (TAL)4-AminopiperidineMicrobial Fermentation, Ru/Zeolite
Biomassδ-Valerolactone4-AminopiperidineReductive Amination Catalysts
4-Aminopiperidine-This compoundCu-based catalysts, Pd-based catalysts

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wjpps.comwordpress.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. wjarr.com

Waste minimization is closely linked to atom economy but also encompasses other aspects of the synthesis, such as the use of solvents and reagents, and the energy required for the process. nih.gov The use of hazardous and volatile organic solvents is a major contributor to chemical waste. researchgate.netrsc.org Green chemistry principles advocate for the use of safer solvents or, ideally, solvent-free reaction conditions. nih.gov

For the synthesis of this compound, a process that utilizes a recyclable heterogeneous catalyst would contribute significantly to waste minimization. Furthermore, designing a one-pot or tandem reaction sequence where multiple transformations occur in the same reaction vessel without the isolation of intermediates can drastically reduce solvent use and waste generation. rsc.orgmdpi.com

The following table provides a comparative analysis of hypothetical synthetic steps, highlighting the principles of atom economy and waste minimization.

Synthetic StepTraditional ApproachGreen Chemistry ApproachAtom EconomyWaste Minimization
Piperidine SynthesisMulti-step synthesis with protecting groupsCatalytic reductive amination of δ-valerolactoneLowHigh
N-TrifluoromethylationUse of stoichiometric trifluoromethylating agentsCatalytic N-trifluoromethylationModerateHigh
Overall ProcessMultiple work-ups and purificationsOne-pot or tandem reaction sequenceLowHigh

Reactivity and Reaction Pathways of 1 Trifluoromethyl Piperidin 4 Amine

Transformations at the Primary Amine Moiety (C-4)

The primary amine at the C-4 position of the piperidine (B6355638) ring is a versatile functional group that readily participates in a variety of nucleophilic reactions. These transformations allow for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine of 1-(trifluoromethyl)piperidin-4-amine is expected to undergo facile acylation and sulfonylation reactions with a range of acylating and sulfonylating agents, respectively. These reactions are fundamental in synthetic organic chemistry for the formation of stable amide and sulfonamide linkages.

In a relevant example, the acylation of a similar 4-aminopiperidine (B84694) derivative has been reported. The reaction of tert-butyl 4-(phenethylamino)piperidine-1-carboxylate with various acyl chlorides or sulfonyl chlorides leads to the corresponding amides and sulfonamides. This suggests that this compound would react similarly with acyl halides, anhydrides, and sulfonyl chlorides to yield the corresponding N-acylated and N-sulfonylated products. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct.

Reagent TypeGeneral StructureExpected Product
Acyl HalideR-CO-X (X = Cl, Br)1-(Trifluoromethyl)-N-(piperidin-4-yl)acetamide derivatives
Anhydride(R-CO)₂O1-(Trifluoromethyl)-N-(piperidin-4-yl)acetamide derivatives
Sulfonyl HalideR-SO₂-X (X = Cl, Br)1-(Trifluoromethyl)-N-(piperidin-4-yl)sulfonamide derivatives

Table 1: Expected Products from Acylation and Sulfonylation Reactions

Novel sulfonamide derivatives containing a piperidine moiety have been synthesized, demonstrating the feasibility of such transformations mdpi.com. Specifically, an intermediate derived from 4-N-Boc-aminopiperidine was reacted with various substituted sulfonyl chlorides to obtain the target sulfonamide molecules mdpi.com.

Alkylation and Reductive Amination Reactions

The nitrogen atom of the primary amine in this compound is nucleophilic and can be alkylated by various alkylating agents. Direct N-alkylation with alkyl halides can be challenging due to the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved.

A more controlled and widely used method for the synthesis of N-alkylated amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) researchgate.net. The choice of reducing agent is often dictated by the pH stability of the reactants and intermediates.

The reductive amination of N-substituted 4-piperidones with various amines is a well-established method for the synthesis of 4-aminopiperidine derivatives. For instance, commercially available N-substituted 4-piperidone (B1582916) derivatives can be subjected to reductive amination with diverse aliphatic amines using sodium triacetoxyborohydride as the reducing agent to yield secondary and tertiary amines in moderate to quantitative yields researchgate.net. This indicates that this compound would readily react with a variety of aldehydes and ketones under reductive amination conditions to afford the corresponding N-alkylated products.

Carbonyl CompoundReducing AgentExpected Product
Aldehyde (R-CHO)NaBH(OAc)₃N-Alkyl-1-(trifluoromethyl)piperidin-4-amine
Ketone (R₂C=O)NaBH(OAc)₃N,N-Dialkyl-1-(trifluoromethyl)piperidin-4-amine

Table 2: Expected Products from Reductive Amination Reactions

Formation of Ureas, Thioureas, and Carbamates

The primary amine of this compound can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is a highly efficient process.

The synthesis of bioactive thiourea (B124793) and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been described, where a piperidin-4-yl moiety is reacted with various isothiocyanates and isocyanates nih.gov. This provides a strong precedent for the analogous reactivity of this compound.

Similarly, carbamates can be synthesized from the reaction of the primary amine with chloroformates or other carbamoylating agents. These reactions are also generally efficient and provide access to a wide range of carbamate (B1207046) derivatives.

ReagentGeneral StructureExpected Product
IsocyanateR-N=C=ON-Substituted-N'-(1-(trifluoromethyl)piperidin-4-yl)urea
IsothiocyanateR-N=C=SN-Substituted-N'-(1-(trifluoromethyl)piperidin-4-yl)thiourea
ChloroformateR-O-CO-ClAlkyl (1-(trifluoromethyl)piperidin-4-yl)carbamate

Table 3: Expected Products from Reactions with Isocyanates, Isothiocyanates, and Chloroformates

Cycloaddition Reactions Involving the Amine

Oxidation and Reduction Pathways of the Amine

The primary amine at the C-4 position is in its lowest oxidation state. Therefore, it is not susceptible to reduction under typical chemical conditions. It is, however, susceptible to oxidation. The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitriles, or nitro compounds, depending on the oxidant and reaction conditions. However, the oxidation of the 4-amino group on a piperidine ring is not a commonly reported transformation in synthetic chemistry, as it can be challenging to control the selectivity.

In a biological context, the metabolism of 4-aminopiperidine-containing drugs often involves oxidation by cytochrome P450 enzymes. These metabolic pathways can include N-dealkylation, which is an oxidative process, as well as direct oxidation of the nitrogen atom researchgate.netacs.org.

Stability and Reactivity of the N-Trifluoromethyl Group

The N-trifluoromethyl group is a unique functional moiety that significantly influences the properties of the piperidine ring. It is a strong electron-withdrawing group, which reduces the basicity of the piperidine nitrogen.

The stability of the N-trifluoromethyl group is a key consideration in the chemical behavior of this compound. It has been shown that N-trifluoromethyl amines are prone to hydrolysis, particularly under basic conditions acs.orgnih.gov. The electron-withdrawing nature of the trifluoromethyl group makes the nitrogen atom susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the cleavage of the N-CF₃ bond. This instability can be a limiting factor in the synthetic utility of N-trifluoromethyl amines and their application in medicinal chemistry. However, N-trifluoromethyl azoles have been shown to have excellent aqueous stability acs.orgnih.gov.

The reactivity of the N-trifluoromethyl group itself is relatively limited under typical synthetic conditions. The C-F bonds are very strong, and the trifluoromethyl group is generally considered to be chemically inert. It does not typically participate in reactions as a leaving group or undergo transformations at the fluorine atoms. Its primary role is to modulate the electronic properties and lipophilicity of the molecule.

ConditionStability
AcidicGenerally stable
NeutralModerately stable, potential for slow hydrolysis
BasicProne to hydrolysis/decomposition nih.gov

Table 4: General Stability of the N-Trifluoromethyl Group

Hydrolytic Stability under Varying pH Conditions

A study on the hydrolytic stability of various N-trifluoromethyl secondary and tertiary amines in a water/DMSO solution at room temperature revealed their degradation profiles across a range of pH values. researchgate.net While data for this compound is not specifically available, the results for analogous secondary amines provide valuable insights into its likely behavior.

Aromatic N-trifluoromethyl amines tend to exhibit greater stability in acidic conditions compared to their alkyl-substituted counterparts. researchgate.net For instance, after 6 hours in a solution with a pH of 1.0, significant amounts of aromatic N-CF3 compounds remained, whereas alkyl-substituted secondary amines showed more rapid degradation. researchgate.net Conversely, under neutral (pH 7.0 and 7.4) and basic (pH 10.0) conditions, the stability of N-trifluoromethyl amines can be compromised, with degradation observed over time. researchgate.net

The hydrolytic decomposition of N-trifluoromethyl amines likely proceeds through the formation of a carbamoyl (B1232498) fluoride (B91410) intermediate, which can then undergo further reactions. researchgate.net The general trend suggests that while the N-CF3 group can enhance metabolic stability against oxidative pathways, its hydrolytic lability, particularly under certain pH conditions, is a key consideration in its chemical applications. researchgate.netnih.gov

Hydrolytic Stability of Representative N-Trifluoromethyl Secondary Amines
Compound TypeRemaining Compound (%) after 6 hours
pH 1.0pH 7.0pH 7.4pH 10.0
Aromatic N-CF3 Amine (e.g., N-(4-methoxyphenyl)-1,1,1-trifluoromethanamine)~70%Data not specifiedData not specifiedSignificant degradation
Alkyl N-CF3 Amine (e.g., N-benzyl-1,1,1-trifluoromethanamine)< ~20%Data not specifiedData not specifiedSignificant degradation

Thermal Stability Profiles

For many N-heterocyclic compounds, thermal decomposition pathways can involve cyclization, rearrangement, or fragmentation. In the case of N-fused heterocycles, high temperatures can trigger decomposition, and the presence of electron-withdrawing groups like trifluoromethyl can influence the reaction pathways. acs.org Without specific experimental data, the thermal profile of this compound can only be inferred from the general stability of similar fluorinated and nitrogen-containing heterocycles.

Resistance to Reductive and Oxidative Environments

The N-CF3 group is known to enhance the stability of amine compounds towards oxidation. researchgate.net This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which decreases the electron density on the nitrogen atom, making it less susceptible to oxidative enzymes, such as cytochrome P450. princeton.edu This increased robustness towards oxidative metabolism is a key reason for the incorporation of the N-CF3 moiety in medicinal chemistry. researchgate.netnih.gov

Information regarding the stability of this compound in reductive environments is scarce. The trifluoromethyl group itself is generally resistant to reduction. However, the piperidine ring could potentially undergo reactions under specific reductive conditions. The presence of the N-CF3 group would likely influence the reactivity of the ring in such transformations.

Potential for N-CF3 Transfer Reactions

The transfer of an N-CF3 group from one molecule to another is a reaction of synthetic interest. Reagents capable of acting as electrophilic trifluoromethylating agents are valuable in organic synthesis. While there are established reagents for this purpose, such as Umemoto and Togni reagents, the potential for N-trifluoromethyl amines to act as N-CF3 transfer agents is less explored. nih.govacs.org

The reactivity in such a transfer would depend on the lability of the N-CF3 bond. Given the aforementioned hydrolytic instability of N-trifluoromethyl amines, it is plausible that under certain conditions, the N-CF3 group could be transferred to a suitable nucleophile. However, there are no specific studies in the reviewed literature that demonstrate this compound or similar saturated N-CF3 heterocycles participating in N-CF3 transfer reactions.

Ring Reactivity and Conformational Dynamics of the Piperidine Core

The substitution of a trifluoromethyl group on the nitrogen of a piperidine ring has profound effects on the ring's conformation and reactivity. The steric bulk and electronic properties of the N-CF3 group influence the puckering of the piperidine ring and the orientation of substituents.

Conformational Preferences of the Piperidine Ring with N-CF3 Substitution

The piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of substituents can lead to a preference for either an axial or equatorial orientation. In the case of fluorinated piperidines, a number of factors, including electrostatic interactions, hyperconjugation, and steric effects, govern the conformational equilibrium. nih.govresearchgate.net

A computational study on trifluoromethyl-substituted piperidines has shown that the anomeric effect, which involves the delocalization of the nitrogen lone pair into the antibonding orbital of an adjacent axial bond, plays a significant role. researchgate.net The most pronounced anomeric effect is observed when the substituent is in the axial position and the N-H bond is equatorial. However, in the case of a trifluoromethyl group, there is a significant steric penalty associated with the axial position, which counteracts the stabilizing anomeric effect. researchgate.net

For fluorinated piperidines in general, there is often a preference for the fluorine atom to be in the axial position, a phenomenon attributed to stabilizing charge-dipole interactions and hyperconjugation. nih.govnih.gov The polarity of the solvent can also influence the conformational preference, with more polar solvents often favoring the more polar axial conformer. nih.gov

For this compound, the bulky and electron-withdrawing N-CF3 group would be expected to have a significant impact on the ring's conformational dynamics. The interplay between the steric demand of the N-CF3 group and the electronic effects influencing the orientation of the 4-amino group would determine the predominant chair conformation. Without specific experimental or computational data for this exact molecule, the precise conformational preferences remain a subject for further investigation.

Key Factors Influencing Conformational Preferences in Fluorinated Piperidines
FactorDescriptionFavored Conformation (General Trend)
Anomeric EffectDelocalization of the nitrogen lone pair into an adjacent axial antibonding orbital.Axial substituent
Steric HindranceRepulsive interactions between bulky groups.Equatorial substituent
Charge-Dipole InteractionsElectrostatic attraction between the nitrogen lone pair or a protonated nitrogen and the C-F bond dipole.Axial fluorine
HyperconjugationDonation of electron density from C-H bonds into the C-F antibonding orbital.Axial fluorine
Solvent PolarityStabilization of the more polar conformer in polar solvents.Can shift equilibrium towards the axial conformer

Ring-Opening Reactions and Re-cyclization Studies

The piperidine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. Such reactions often involve the formation of a piperidinium (B107235) ion, which can then be attacked by a nucleophile. The presence of the electron-withdrawing N-CF3 group in this compound would decrease the nucleophilicity of the nitrogen, potentially making the formation of a quaternary piperidinium salt more difficult.

While there is a lack of specific studies on the ring-opening or re-cyclization of N-trifluoromethyl piperidines, the general principles of piperidine chemistry can provide some context. For instance, N-acyl piperidines can be cleaved under certain reductive or oxidative conditions. The stability of the N-CF3 bond and its influence on the adjacent C-N bonds would be a critical factor in any potential ring-opening or re-cyclization pathway. Further research is needed to explore these aspects of the reactivity of this compound.

Electrophilic and Nucleophilic Attack on the Piperidine Ring

The reactivity of the this compound scaffold is dominated by the strong inductive effect of the N-CF3 group and the nucleophilic character of the C4-amino group. The trifluoromethyl group significantly reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated piperidines. nih.gov Consequently, electrophilic attack at the ring nitrogen is highly disfavored.

Instead, the primary site for electrophilic attack is the exocyclic amino group at the C4 position. This primary amine retains its nucleophilic character and readily participates in reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base would be expected to yield the corresponding N-(1-(trifluoromethyl)piperidin-4-yl)amides.

Nucleophilic attack on the piperidine ring itself is generally challenging due to the electron-rich nature of the saturated carbocyclic system. Such reactions typically require the presence of a good leaving group on the ring, which is absent in the parent molecule. However, the electron-withdrawing nature of the N-CF3 group can influence the reactivity of adjacent positions. While direct nucleophilic substitution on the piperidine ring is not a primary reaction pathway, intramolecular cyclizations initiated by a nucleophilic group elsewhere in a substituted variant could be influenced by the electronic nature of the N-CF3 moiety. mdpi.com In related trifluoromethylated heterocyclic systems, nucleophilic attack is often directed at activated positions or proceeds via ring-opening of strained intermediates like aziridinium (B1262131) ions. researchgate.net

Reaction TypeAttacking SpeciesSite of AttackExpected Product ClassReactivity Influence of N-CF3 Group
Electrophilic Attack Electrophile (e.g., Acyl chloride)C4-Amino Group (Nitrogen)N-substituted amides, amines, etc.Minimal direct effect on the C4-NH2 group's nucleophilicity.
Electrophilic Attack Electrophile (e.g., Proton, Lewis Acid)Piperidine Ring NitrogenN-protonated or coordinated speciesStrongly disfavored due to reduced electron density on the ring nitrogen.
Nucleophilic Attack NucleophilePiperidine Ring CarbonsSubstitution ProductUnlikely without a leaving group; ring is generally electron-rich.

Mechanistic Investigations of Key Transformations

Spectroscopic Monitoring of Reaction Intermediates

The in-situ monitoring of chemical reactions provides real-time data on the formation and consumption of reactants, intermediates, and products. For fluorinated compounds like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. ed.ac.uked.ac.uk The ¹⁹F nucleus is 100% abundant and offers a wide chemical shift range, making it highly sensitive to changes in the local electronic environment of the trifluoromethyl group.

By acquiring ¹⁹F NMR spectra at various time points during a reaction, it is possible to identify and quantify transient intermediates that may not be observable by conventional workup and isolation procedures. researchgate.net For example, in a reaction involving the C4-amino group, subtle changes in the ¹⁹F chemical shift of the N-CF3 group could signal the formation of a protonated amine or a complex with a reagent, providing clues about the initial steps of the reaction mechanism. The progress of reactions involving fluorinated substrates can be quantitatively followed by integrating the signals corresponding to the starting material and product over time. ed.ac.uknih.gov

Spectroscopic TechniqueInformation GainedApplicability to 1-(CF3)-piperidin-4-amine
¹⁹F NMR Spectroscopy Direct observation of the CF3 group's environment. Identification of fluorine-containing intermediates. Quantitative reaction monitoring.Highly applicable. The CF3 group serves as a sensitive spectroscopic probe.
¹H and ¹³C NMR Spectroscopy Structural elucidation of intermediates and products. Monitoring changes in the piperidine ring and substituents.Applicable for observing changes to the overall molecular structure.
Mass Spectrometry (e.g., ESI-MS) Detection of charged intermediates and products in the reaction mixture.Useful for identifying transient cationic or anionic species in the catalytic cycle.
Infrared (IR) Spectroscopy Monitoring changes in functional groups (e.g., N-H, C=O bonds) in real-time.Can be used to follow reactions at the C4-amino group, such as amide formation.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a fundamental tool for determining the rate-determining step of a reaction and probing the structure of transition states. wikipedia.orglibretexts.org This effect arises from the difference in reaction rates when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). princeton.edu The cleavage of a bond to a heavier isotope typically requires more energy and thus proceeds more slowly. libretexts.org

In the context of this compound, a KIE study could be employed to investigate the mechanism of a C-H bond activation at the piperidine ring or a proton transfer step involving the C4-amino group. For instance, if a reaction involves the abstraction of a proton from the C4-amino group in the rate-determining step, replacing the NH2 group with ND2 would result in a primary KIE (kH/kD > 1). Conversely, a lack of a significant KIE (kH/kD ≈ 1) would suggest that this bond cleavage is not involved in the slowest step of the reaction. In a study on the synthesis of 2-(trifluoromethyl)indolines, a KIE value near unity indicated that the C–H bond cleavage was not part of the rate-determining step. acs.org

Type of KIEIsotopic SubstitutionInformation ProbedPotential Application
Primary KIE H replaced by D at a bond being broken/formed in the RDS.Involvement of bond cleavage to the isotope in the rate-determining step (RDS).Studying proton abstraction from the C4-NH2 group during a base-mediated reaction.
Secondary KIE H replaced by D at a position not directly involved in bond cleavage.Changes in hybridization or steric environment at the labeled position during the RDS.Investigating the transition state of a nucleophilic substitution reaction at the C4-position.

Reaction Pathway Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. montclair.edu By modeling the potential energy surface of a reaction, researchers can calculate the geometries and energies of reactants, transition states, and intermediates. rsc.org This allows for the prediction of the most likely reaction pathway and provides insights that are often difficult to obtain through experiments alone.

For this compound, computational modeling can be used to:

Assess Reactivity: Calculate the electron density at different positions in the molecule to predict the most likely sites for electrophilic and nucleophilic attack. ias.ac.in

Model Transition States: Determine the structure and energy of transition states for proposed reaction steps. The calculated activation energy barriers can be compared to explain experimentally observed product distributions.

Analyze Conformational Effects: The piperidine ring exists in a chair conformation, and substituents can occupy axial or equatorial positions. Computational studies can determine the relative stability of different conformers and how this influences reactivity. Studies on fluorinated piperidines have shown that computational analysis can successfully rationalize conformational preferences. researchgate.net

Investigate Reaction Mechanisms: A computational study of the SNAr reaction between substituted dinitropyridines and piperidine used DFT to model the Meisenheimer complex intermediate and transition states, clarifying the reaction pathway. researchgate.net Similar approaches could model the reaction of the C4-amino group with various electrophiles.

These computational investigations provide a molecular-level understanding of the factors controlling the reactivity and selectivity of transformations involving this compound. nih.govnih.gov

Computational and Theoretical Studies on 1 Trifluoromethyl Piperidin 4 Amine

Conformational Analysis and Molecular Dynamics Simulations

Solvent Effects on Conformational Preferences

The conformational landscape of piperidine (B6355638) rings is a well-established area of stereochemical research. For 1-(Trifluoromethyl)piperidin-4-amine, the piperidine ring is expected to adopt a chair conformation. The orientation of the trifluoromethyl group on the nitrogen and the amine group at the 4-position (axial vs. equatorial) is subject to a variety of stereoelectronic effects.

Solvation and the polarity of the solvent are known to play a significant role in stabilizing different conformers of fluorinated piperidine derivatives. researchgate.net In non-polar solvents, intramolecular interactions such as hydrogen bonding between the amine group and the fluorine atoms of the trifluoromethyl group might influence the conformational equilibrium. However, in polar protic solvents, intermolecular hydrogen bonding with solvent molecules would likely dominate, potentially favoring conformations that expose the amine group to the solvent.

Computational modeling, employing methods such as Density Functional Theory (DFT) with implicit or explicit solvent models, can be used to calculate the relative energies of different conformers in various solvents. These calculations would typically reveal the energetic penalties or advantages of placing the bulky and electron-withdrawing trifluoromethyl group and the polar amine group in axial or equatorial positions, and how these preferences shift with solvent polarity. For instance, a polar solvent might stabilize a conformer with a larger dipole moment.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

Conformer (Amine/CF3)Relative Energy in Vacuum (kcal/mol)Relative Energy in Water (kcal/mol)
Equatorial/Equatorial0.000.00
Axial/Equatorial1.501.20
Equatorial/Axial2.502.80
Axial/Axial4.003.50

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nanobioletters.com The MEP map of this compound would highlight the electron-rich and electron-poor regions.

The nitrogen atom of the piperidine ring and the nitrogen of the amine group are expected to be regions of negative electrostatic potential (electron-rich, typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the hydrogen atoms on the piperidine ring would exhibit positive electrostatic potential (electron-poor, typically colored blue), indicating sites for nucleophilic attack. researchgate.net The highly electronegative fluorine atoms of the trifluoromethyl group would create a strong electron-withdrawing effect, leading to a significant region of negative potential around them, while the carbon of the trifluoromethyl group would be electron-deficient. nanobioletters.com

This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets like proteins.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the experimental characterization of molecules. q-chem.com

Theoretical vibrational frequencies can be calculated using methods like DFT. nih.gov These calculations provide insights into the infrared (IR) and Raman spectra of this compound. The predicted spectra would show characteristic vibrational modes for the functional groups present.

Key expected vibrational frequencies would include:

N-H stretching of the primary amine, typically in the range of 3300-3500 cm⁻¹.

C-H stretching of the piperidine ring, around 2800-3000 cm⁻¹.

C-F stretching of the trifluoromethyl group, which are typically strong and found in the 1000-1200 cm⁻¹ region.

N-H bending of the amine group, around 1600 cm⁻¹.

Comparison of calculated frequencies with experimental data can help in the structural confirmation of the synthesized compound. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3350 - 3450
C-H Stretch (aliphatic)2850 - 2960
N-H Bend1590 - 1650
C-F Stretch1050 - 1150

Note: These are typical frequency ranges and the exact values would be obtained from specific computational calculations.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. rsc.org Quantum mechanical calculations can provide theoretical chemical shifts that, when compared to experimental spectra, can help assign signals and confirm the structure of this compound. researchgate.net

For ¹H NMR, the protons on the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by their axial or equatorial position and their proximity to the electron-withdrawing trifluoromethyl group and the amine group. The protons of the amine group would likely appear as a broad singlet.

In ¹³C NMR, the carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the piperidine ring would have their chemical shifts influenced by the substituents. The presence of the trifluoromethyl group is known to influence the chemical shifts of nearby carbons. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C4 (bearing NH₂)45 - 55
C2, C6 (adjacent to N)50 - 60
C3, C530 - 40
CF₃120 - 130 (quartet)

Note: These are estimated ranges. Precise predictions require specific computational software and methods.

In Silico ADME Prediction and Pharmacokinetic Profile Modeling

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. frontiersin.orgresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles.

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, and metabolism. mdpi.com It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. The distribution coefficient (log D) is a pH-dependent measure of lipophilicity.

Table 4: Predicted Lipophilicity of this compound

ParameterPredicted Value
log P1.5 - 2.5
log D at pH 7.40.5 - 1.5

Note: These values are estimates based on the contribution of the functional groups and can vary between different prediction software.

Aqueous Solubility Prediction

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Computational methods for predicting solubility often utilize Quantitative Structure-Property Relationship (QSPR) models. lifechemicals.com These models establish a mathematical correlation between a compound's structural features and its measured solubility. lifechemicals.com Key parameters used in these predictions include lipophilicity (LogP), molecular size, and hydrogen bonding capacity. semanticscholar.org For a molecule like this compound, the presence of the basic amine group is expected to contribute positively to its solubility in acidic to neutral pH environments, while the trifluoromethyl group may decrease it.

General Solubility Equations (GSE) and models built using machine learning algorithms analyze large datasets to predict the intrinsic solubility of new chemical entities. lifechemicals.com The predicted solubility for this compound would be derived from such models, taking into account its distinct structural motifs.

Table 1: Predicted Aqueous Solubility of this compound The following data are illustrative and derived from computational models.

Parameter Predicted Value Method
Intrinsic Solubility (logS) -2.5 to -3.5 QSPR Models
Solubility in water (mg/mL) 0.1 - 1.0 Fragment-based methods

Metabolic Stability Prediction (CYP450 interactions, reaction mapping)

The metabolic stability of a drug candidate is largely determined by its interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nih.gov Computational tools can predict which sites on a molecule are most susceptible to metabolism (Site of Metabolism, SoM) and which CYP isoforms are likely to be involved. nih.govunicamp.br

For this compound, several metabolic pathways can be predicted. The piperidine ring and the primary amine are common sites for oxidative metabolism. Key CYP isoforms like CYP3A4 and CYP2D6 are frequently involved in the metabolism of piperidine-containing compounds and other amines. nih.gov Potential metabolic reactions include:

N-dealkylation: Although the piperidine nitrogen is part of a ring and unsubstituted, this is a less likely pathway unless considering ring-opening.

Hydroxylation: The piperidine ring is a likely site for hydroxylation.

Oxidation of the primary amine: The 4-amino group could undergo oxidation.

The trifluoromethyl (CF3) group is generally known to enhance metabolic stability by blocking potential sites of metabolism. Its presence on the piperidine ring is predicted to increase the compound's half-life. In silico models, including structure-based methods that dock the compound into the active sites of CYP enzymes and ligand-based methods that use data from known substrates, are employed to predict these interactions. nih.gov

Table 2: Predicted CYP450 Interactions for this compound The following data are illustrative and derived from computational models.

CYP Isoform Predicted Interaction Predicted Metabolic Pathway
CYP3A4 Substrate/Inhibitor Ring Hydroxylation
CYP2D6 Substrate Ring Hydroxylation, Amine Oxidation
CYP2C9 Weak Inhibitor Minor
CYP2C19 Weak Inhibitor Minor

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). Computational models are widely used to predict BBB permeability, often expressed as logBB (logarithm of the brain-to-blood concentration ratio) or logPS (logarithm of the permeability-surface area product). researchgate.net These predictive models rely on key molecular descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donor/acceptor count. researchgate.netnih.gov

For this compound, its relatively small size and the presence of both lipophilic (trifluoromethyl group) and polar (amine group) moieties create a profile that requires careful computational analysis. Deep learning and machine learning algorithms trained on large datasets of compounds with experimentally determined BBB permeability are now commonly used to provide more accurate predictions. nih.govscispace.com Based on its structural features, the compound is likely to have some capacity to cross the BBB, though it may be subject to efflux by transporters like P-glycoprotein.

Table 3: Predicted Blood-Brain Barrier Permeability of this compound The following data are illustrative and derived from computational models.

Parameter Predicted Value Interpretation
logBB -0.5 to +0.1 Low to Moderate BBB penetration
Polar Surface Area (TPSA) ~40-50 Ų Favorable for BBB penetration
P-glycoprotein (P-gp) substrate Likely May be subject to efflux from the brain

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Parameter Derivation

QSAR and QSPR studies are foundational to computational drug design, correlating a compound's structure with its biological activity or physicochemical properties, respectively. nih.govresearchgate.net Deriving these parameters for this compound allows for its virtual screening and optimization. These descriptors are calculated from the 2D or 3D structure of the molecule using specialized software. nih.govtandfonline.com They are broadly categorized into lipophilic, electronic, and steric/topological descriptors.

Lipophilic Descriptors: Calculated LogP (cLogP) or XlogP indicates the compound's lipophilicity, influencing solubility and membrane permeability. The XlogP for the similar compound 1-methyl-4-(trifluoromethyl)piperidin-4-amine (B13061828) is predicted to be 0.8, suggesting moderate lipophilicity. uni.lu

Electronic Descriptors: The calculated pKa is crucial for understanding the ionization state of the amine group at physiological pH, which affects solubility, receptor binding, and membrane transport. The pKa for 4-(Trifluoromethyl)piperidine is predicted to be around 9.62. chemicalbook.com

Topological and Steric Descriptors: These include Molecular Weight (MW), Molar Refractivity (MR), and Polar Surface Area (TPSA). They describe the size, shape, and polarity of the molecule, which are critical for receptor fit and passive diffusion across membranes.

These calculated descriptors serve as the input for building predictive QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models. nih.govnih.govfrontiersin.org

Table 4: Key Predicted QSAR/QSPR Descriptors for this compound The following data are illustrative and derived from computational models.

Descriptor Class Parameter Predicted Value Significance
Lipophilic XlogP3 1.0 - 1.5 Membrane permeability, protein binding
Electronic pKa (basic) 9.0 - 9.8 Ionization at physiological pH, solubility
Topological Molecular Weight (MW) 184.18 g/mol Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five)
Polar Surface Area (TPSA) 41.49 Ų H-bonding potential, membrane permeability
Hydrogen Bond Donors 2 Intermolecular interactions
Hydrogen Bond Acceptors 2 Intermolecular interactions
Rotatable Bond Count 1 Molecular flexibility

| Steric | Molar Refractivity | ~35 - 40 cm³ | Molecular volume, polarizability, receptor binding |

Advanced Analytical Method Development for 1 Trifluoromethyl Piperidin 4 Amine

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques provide critical information about the physical properties and stability of 1-(Trifluoromethyl)piperidin-4-amine.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition profile. The analysis reveals the temperature at which significant mass loss begins, indicating the onset of decomposition. The presence of fluorine atoms can influence the thermal stability of the molecule. nih.govmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov DSC analysis of this compound can identify key thermal events such as its melting point, which is a crucial indicator of purity. The sharpness of the melting endotherm can provide a qualitative assessment of purity, while quantitative purity analysis can also be performed. Other transitions, such as solid-solid phase transitions or the glass transition, could also be detected. mdpi.com

Table 5: Hypothetical Thermal Analysis Data
AnalysisParameterResult
DSCMelting Point (Onset)~75 °C
DSCEnthalpy of Fusion (ΔHfus)~25 kJ/mol
TGAOnset of Decomposition (T_onset)~220 °C (in N2 atmosphere)
TGAMajor Mass Loss Step220-350 °C

Applications of 1 Trifluoromethyl Piperidin 4 Amine in Chemical Research

Exploration as a Versatile Building Block in Organic Synthesis

In organic synthesis, 1-(Trifluoromethyl)piperidin-4-amine serves as a versatile intermediate, providing access to more complex molecular structures. The trifluoromethyl group enhances the stability of the piperidine (B6355638) ring, while the primary amine at the 4-position offers a reactive site for various chemical transformations.

Nitrogen heterocycles are ubiquitous core structures in natural products and bioactive compounds. mdpi.comnih.gov Trifluoromethylated piperidines, such as this compound, are valuable starting materials for the synthesis of more elaborate heterocyclic systems. researchgate.net The primary amine handle can readily participate in reactions such as condensations, multicomponent reactions, and cyclizations to form fused or spirocyclic ring systems. The presence of the CF3 group on the piperidine nitrogen influences the reactivity and conformational preference of the ring, offering pathways to unique chemical entities that would be difficult to access otherwise. The synthesis of various α-trifluoromethylpiperidines has been explored through multiple strategies, including ring expansion, cyclization, and cycloaddition, underscoring the chemical interest in this class of compounds. mdpi.com

The amine functionalities within this compound make it a candidate for ligand design in transition-metal catalysis. Both the endocyclic piperidine nitrogen and the exocyclic primary amine can serve as coordination sites for metal ions. The strongly electron-withdrawing trifluoromethyl group can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov For instance, piperidine moieties have been incorporated into p-substituted tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands to create highly active copper complexes for atom transfer radical polymerization (ATRP). nih.gov The introduction of such electron-donating groups via the piperidine led to copper complexes with more negative reduction potentials, indicating a significant increase in catalytic activity. nih.gov This principle suggests that this compound could be used to develop novel ligands where the CF3 group provides electronic tuning to achieve desired catalytic performance.

In polymer and material science, introducing trifluoromethyl groups into polymer backbones is a recognized strategy for enhancing material properties. nih.gov The CF3 group can improve thermal stability and, by disrupting polymer chain packing, increase the solubility of rigid polymers, making them more processable. nih.govresearchgate.net Aromatic poly(amide-imide)s (PAIs), a class of high-performance polymers, have been synthesized using diamine monomers containing CF3 groups. nih.gov These resulting polymers exhibit good solubility in organic solvents and high thermal stability. nih.govresearchgate.net Given that this compound contains two nitrogen atoms, it can be envisioned as a scaffold for the synthesis of novel diamine monomers. Such monomers could be incorporated into polymers like polyamides or polyimides to create materials with tailored solubility, thermal, and dielectric properties for applications in microelectronics and other advanced technologies. researchgate.net

Role in Medicinal Chemistry and Pre-clinical Drug Discovery

The trifluoromethylated piperidine motif is considered a privileged structure in medicinal chemistry. nih.govsigmaaldrich.com The CF3 group can serve as a bioisostere for other groups like methyl or chloro, while offering improved metabolic stability and membrane permeability. mdpi.com The piperidine ring provides a rigid, three-dimensional scaffold that can be functionalized to achieve precise interactions with biological targets.

This compound is an attractive starting point for the synthesis of new pharmacological agents. Its structure combines the benefits of the CF3 group with a functional handle (the 4-amino group) that allows for the attachment of various pharmacophoric groups through amide bond formation or other coupling reactions.

The piperidine scaffold is a core component in a multitude of compounds designed to modulate the activity of various receptors. Research has shown that derivatives containing this ring system can act as potent and selective agonists or antagonists for important central nervous system (CNS) and peripheral targets. The trifluoromethyl group can further enhance binding affinity and optimize pharmacokinetic properties. For example, various piperidine derivatives have been synthesized and evaluated for their activity at opioid, histamine, and sigma receptors, demonstrating the versatility of this scaffold in drug design. nih.govnih.gov

Scaffold/Related Compound ClassReceptor TargetPharmacological EffectTherapeutic Potential
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivativesδ-opioid receptorSelective AgonistPain, CNS disorders nih.gov
Piperidine derivativesHistamine H3 Receptor (H3R) and Sigma-1 Receptor (σ1R)Dual AntagonistPain, neuropsychiatric disorders nih.gov
4-((4-methylpiperidin-1-yl)sulfonyl)phenyl derivativesVEGFR-2InhibitorAnticancer acs.org
4-(Trifluoromethyl)pyridin-2-amine derivativesPI3K/mTORInhibitorOncology acs.org

Design and Synthesis of Novel Pharmacological Agents and Probes

Enzyme Inhibitors

The this compound scaffold has been investigated as a core component in the design of various enzyme inhibitors. The rationale behind its use lies in the ability of the piperidine ring to present substituents in defined three-dimensional orientations, facilitating interactions with the active sites of enzymes. The N-CF3 group can contribute to binding by engaging in favorable interactions with the protein and can also shield the nitrogen atom from metabolic degradation, thereby prolonging the inhibitor's duration of action.

While specific examples detailing the inhibition of enzymes by direct derivatives of this compound are not extensively documented in publicly available research, the broader class of trifluoromethyl-containing piperidine derivatives has shown promise. For instance, related structures have been explored as inhibitors of kinases and proteases, two critical classes of enzymes implicated in a multitude of diseases, including cancer and inflammatory disorders. The primary amine of this compound serves as a convenient chemical handle for the introduction of various pharmacophoric groups designed to target the specific subsites of an enzyme's active site.

Table 1: Hypothetical Enzyme Inhibition Data for Derivatives of this compound

DerivativeTarget EnzymeIC50 (nM)
Compound AKinase X150
Compound BProtease Y275
Compound CKinase Z80
Ion Channel Modulators

Ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes, are crucial drug targets for a wide range of pathological conditions, including cardiovascular diseases, neurological disorders, and pain. The modulation of ion channel activity by small molecules can have profound physiological effects. The structural features of this compound make it an interesting scaffold for the development of ion channel modulators. The piperidine core can mimic the structure of endogenous ligands or interact with specific domains of the channel protein. The lipophilic N-CF3 group can enhance the molecule's ability to partition into the cell membrane, where ion channels reside.

Research into the direct application of this compound derivatives as ion channel modulators is an emerging area. However, the well-established role of piperidine-containing compounds in modulating various ion channels, such as sodium, potassium, and calcium channels, suggests the potential of this scaffold. The amine group can be functionalized to introduce moieties that can interact with the channel's pore or gating machinery, thereby either blocking or enhancing ion permeation.

Table 2: Potential Ion Channel Modulatory Activity of this compound Analogs

AnalogIon Channel TargetElectrophysiological Effect
Analog XVoltage-gated sodium channelState-dependent block
Analog YPotassium channelIncreased open probability
Analog ZCalcium channelInhibition of current

This table illustrates the potential types of modulatory effects that could be investigated for derivatives of this scaffold.

Protein-Protein Interaction Disruptors

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The development of small molecules that can disrupt these interactions is a challenging but highly promising therapeutic strategy. The this compound scaffold can serve as a template for the design of PPI disruptors by providing a rigid core from which to project key recognition elements that can mimic the binding epitopes of one of the protein partners.

While specific examples of this compound derivatives as PPI disruptors are not prevalent in the current literature, the principles of its design are well-suited for this application. The amine functionality allows for the attachment of peptide fragments or other moieties that can interact with "hot spots" on the protein surface, which are key regions that contribute disproportionately to the binding energy of the interaction. The N-CF3 group can enhance cell permeability and metabolic stability, which are often significant hurdles in the development of effective PPI inhibitors.

Lead Compound Generation and Optimization Strategies

In the early stages of drug discovery, identifying a "lead compound" with promising biological activity is a critical step. The this compound scaffold is a valuable starting point for lead generation due to its desirable physicochemical properties and synthetic tractability. The presence of the trifluoromethyl group is known to often improve metabolic stability and bioavailability, key parameters in the development of a successful drug.

Once a lead compound containing the this compound core is identified, medicinal chemists can employ various optimization strategies. These include modifying the substituents on the piperidine ring to improve potency and selectivity, as well as altering the groups attached to the exocyclic amine to fine-tune the pharmacokinetic profile. The systematic exploration of the chemical space around this scaffold can lead to the identification of clinical candidates with optimized efficacy and safety profiles.

Structure-Activity Relationship (SAR) Investigations Using this compound as a Core

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. The this compound scaffold provides a rigid framework that is well-suited for systematic SAR studies. By synthesizing a library of analogs with variations at specific positions, researchers can probe the key interactions between the molecule and its biological target.

For example, SAR studies could involve:

Modification of the amine functionality: Converting the primary amine to secondary or tertiary amines, or incorporating it into various functional groups (e.g., amides, sulfonamides) can reveal the importance of hydrogen bonding and steric bulk at this position.

Substitution on the piperidine ring: Introducing substituents at other positions on the piperidine ring can explore additional binding pockets on the target protein.

Stereochemical exploration: The synthesis of stereoisomers of substituted derivatives can elucidate the optimal three-dimensional arrangement for biological activity.

The insights gained from these SAR studies are invaluable for guiding the design of more potent and selective compounds.

Investigation of N-CF3 Group Influence on Biological Activity and Selectivity (in vitro studies)

The trifluoromethyl group (N-CF3) at the 1-position of the piperidine ring is a key feature of the title compound. In vitro studies comparing the biological activity of this compound and its analogs with their non-fluorinated (e.g., N-methyl or N-H) counterparts can provide crucial information on the influence of this group.

Key properties influenced by the N-CF3 group include:

Lipophilicity: The CF3 group is highly lipophilic, which can affect cell membrane permeability and interaction with hydrophobic binding pockets.

Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group make it resistant to metabolic oxidation, which can lead to an increased half-life of the compound in biological systems.

Basicity of the Piperidine Nitrogen: The electron-withdrawing nature of the CF3 group reduces the basicity of the piperidine nitrogen, which can influence its ionization state at physiological pH and its potential for off-target interactions.

Table 3: Comparative In Vitro Properties of N-Substituted Piperidin-4-amine Analogs

N-SubstituentLipophilicity (LogP)Metabolic Stability (t½ in vitro)Target Affinity (Ki, nM)
-HLowLowModerate
-CH3ModerateModerateHigh
-CF3HighHighPotentially Enhanced

This table provides a generalized comparison to illustrate the expected influence of the N-CF3 group.

Development of Molecular Probes for Target Engagement Studies (in vitro)

Molecular probes are essential tools in chemical biology and drug discovery for studying the interaction of a ligand with its biological target. The this compound scaffold can be used to develop such probes. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers can visualize and quantify the binding of the compound to its target in in vitro settings.

The primary amine of this compound provides a convenient site for the conjugation of these reporter groups. The choice of linker between the scaffold and the reporter is crucial to ensure that the probe retains its binding affinity for the target. These molecular probes can be used in a variety of in vitro assays, such as fluorescence polarization and pull-down assays, to confirm target engagement and to screen for other molecules that bind to the same target.

Applications in Radiopharmaceutical Chemistry (e.g., as a precursor for PET ligands without human studies)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify physiological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of diseases and for the development of new therapeutics. The trifluoromethyl group is of significant interest in the design of PET radiopharmaceuticals.

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for PET ligands, its structure is amenable to radiolabeling. The amine functionality provides a convenient handle for conjugation to other molecules or for direct modification. For instance, the amine could be acylated or alkylated with a prosthetic group containing a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C).

The presence of the trifluoromethyl group itself can be a site for radiolabeling. Methods for the radiofluorination of trifluoromethyl groups have been developed, although they can be challenging. More commonly, the trifluoromethyl group is incorporated into a molecule to modulate its pharmacokinetic and pharmacodynamic properties, making it a more suitable candidate for a PET tracer. For example, the metabolic stability conferred by the CF3 group can prevent rapid degradation of the radioligand in vivo, leading to clearer imaging signals.

Given the prevalence of the piperidine scaffold in centrally acting drugs, a radiolabeled derivative of this compound could potentially be explored as a PET ligand for imaging neuroreceptors or transporters in the brain. The development of such a tracer would involve several stages, including the synthesis of a suitable precursor, development of a robust radiolabeling procedure, and preclinical evaluation in animal models to assess its biodistribution, target engagement, and metabolic stability.

Table 1: Potential Radionuclides for Labeling this compound Derivatives

RadionuclideHalf-life (minutes)Common Labeling PositionPotential Application
Fluorine-18 (¹⁸F)109.8Alkyl chain or aromatic ringGeneral purpose PET imaging
Carbon-11 (¹¹C)20.4N-methyl or other carbon positionsImaging of fast dynamic processes

Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, is a cornerstone of modern organic synthesis. Chiral amines and their derivatives are widely used as chiral ligands for transition metal catalysts or as organocatalysts themselves. The development of novel chiral ligands and auxiliaries is a continuous effort to improve the efficiency and selectivity of asymmetric transformations.

If this compound were available in an enantiomerically pure form, it could potentially be developed into a chiral auxiliary or ligand. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. The piperidine nitrogen of this compound could be acylated with a prochiral substrate, and the stereocenter(s) on the piperidine ring could influence the approach of a reagent to the substrate.

More plausibly, chiral this compound could serve as a precursor to a chiral ligand for metal-catalyzed asymmetric reactions. The amine functionality could be further elaborated to introduce coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. The trifluoromethyl group, with its strong electron-withdrawing nature, could influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal catalyst.

For example, a bidentate P,N-ligand could be synthesized by reacting the amine with a suitable phosphine-containing electrophile. Such ligands are known to be effective in a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The specific stereochemical environment created by the trifluoromethylated piperidine backbone could lead to unique selectivities that are not achievable with existing ligands.

Table 2: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from this compound

Reaction TypeMetal CatalystPotential Ligand TypeExpected Outcome
Asymmetric HydrogenationRhodium, IridiumChiral P,N-ligandEnantioselective reduction of C=C or C=O bonds
Asymmetric Cross-CouplingPalladium, NickelChiral Phosphine ligandEnantioselective formation of C-C bonds
Asymmetric Allylic AlkylationPalladiumChiral N,N-ligandEnantioselective formation of C-C or C-N bonds

Other Potential Research Applications in Chemical Biology or Material Sciences

The unique physicochemical properties imparted by the trifluoromethyl group also suggest potential applications for this compound in the fields of chemical biology and material sciences, although no specific research has been reported to date.

In chemical biology , fluorinated molecules are often used as probes to study biological systems. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio and 100% natural abundance, making it an excellent probe for ¹⁹F NMR spectroscopy. A derivative of this compound could be designed to bind to a specific biological target, and ¹⁹F NMR could then be used to study the binding event and the local environment of the fluorinated probe. The metabolic stability of the trifluoromethyl group would be advantageous in such in vitro or in-cell studies.

In material sciences , the incorporation of fluorinated moieties can significantly alter the properties of materials, such as their thermal stability, chemical resistance, and surface properties. For example, fluorinated polymers often exhibit low surface energy and high hydrophobicity. While this compound is a small molecule, it could be used as a monomer or a building block for the synthesis of more complex fluorinated materials. The primary amine could be used to polymerize with other monomers to create fluorinated polyamides or polyimides. The resulting materials might have interesting properties for applications in coatings, membranes, or electronic devices.

Furthermore, the piperidine ring itself can be a component of functional materials. For instance, piperidine-containing polymers have been investigated for applications such as gas separation membranes and as catalysts. The introduction of a trifluoromethyl group could enhance the performance of these materials by modifying their physical and chemical properties.

Table 3: Potential Applications in Chemical Biology and Material Sciences

FieldPotential ApplicationKey Feature
Chemical Biology¹⁹F NMR probeNMR-active nucleus, metabolic stability
Material SciencesMonomer for fluorinated polymersAmine functionality for polymerization
Material SciencesBuilding block for functional materialsAltered surface properties and stability

Future Directions and Emerging Research Avenues for 1 Trifluoromethyl Piperidin 4 Amine

Development of Advanced and Sustainable Synthetic Routes

While methods for the synthesis of N-CF3 heterocycles exist, a primary future direction lies in the development of more advanced, efficient, and sustainable synthetic routes. nih.gov Current methodologies often rely on harsh conditions or expensive and toxic reagents, which limits their large-scale applicability. digitellinc.comchinesechemsoc.org Future research is anticipated to focus on several key areas:

Continuous-Flow Synthesis: Shifting from traditional batch reactions to automated and scalable continuous-flow systems offers significant advantages in terms of safety, efficiency, and reproducibility. acs.org Flow reactors can enable precise control over reaction parameters, allowing for rapid optimization and potentially higher yields under milder conditions. acs.org The use of plasma flow microreactors also represents an innovative, additive-free approach for synthesizing related fluorinated building blocks. researchgate.netnih.gov

Green Chemistry Principles: There is a pressing need to develop synthetic protocols that align with the principles of green chemistry. This includes the use of cheaper, readily available, and less toxic trifluoromethylating agents. digitellinc.comacs.org Recent developments, such as the one-step N-trifluoromethylation of secondary amines using carbon disulfide (CS2) and silver fluoride (B91410) (AgF), exemplify this trend toward operational simplicity and more accessible starting materials. chinesechemsoc.orgchinesechemsoc.org

Catalytic Methods: Exploring novel catalytic systems, including photoredox and transition-metal catalysis, could provide milder and more selective pathways to N-CF3 piperidines. These methods could expand the functional group tolerance and reduce the reliance on stoichiometric, often hazardous, reagents. acs.org

Synthetic ApproachKey AdvantagesRepresentative Research Focus
Continuous-Flow Scalability, automation, improved safety, precise controlTransferring existing batch syntheses to flow; development of novel flow-specific trifluoromethylation reactions. acs.org
Green Reagents Reduced cost, lower toxicity, environmental sustainabilityUtilizing inexpensive CF3 sources like trifluoroacetic acid; exploring novel, efficient reagents like CS2/AgF. acs.orgchinesechemsoc.org
Catalysis High selectivity, mild conditions, broad substrate scopeDevelopment of photoredox and transition-metal-catalyzed N-trifluoromethylation methods. acs.org

Investigation of Novel Reactivity Patterns and Unforeseen Transformations

The strong electron-withdrawing nature of the N-CF3 group significantly alters the reactivity of the piperidine (B6355638) ring and the nitrogen atom itself. A fertile area for future research is the systematic investigation of these altered reactivity patterns, which could lead to the discovery of unforeseen and synthetically useful transformations. Research could explore the potential for the N-CF3 group to act as a control element in reactions such as:

Ring Expansions and Contractions: The electronic influence of the N-CF3 moiety could be harnessed to facilitate novel ring expansion or contraction sequences, providing access to other trifluoromethylated heterocycles like azepanes or pyrrolidines. mdpi.comdocumentsdelivered.com

Novel Cyclizations: The unique reactivity of the N-CF3 amine could enable its participation in new types of cyclization reactions, potentially leading to complex polycyclic structures that are otherwise difficult to access. acs.org

Directed Functionalization: Researchers may investigate whether the N-CF3 group can act as a directing group, controlling the regioselectivity of substitutions on the piperidine ring.

Expansion of Applications as a Unique Scaffold in Untapped Areas of Chemical Space

The N-CF3 piperidine scaffold remains significantly underexplored in medicinal chemistry and materials science. nih.govdigitellinc.com The trifluoromethyl group is well-known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability. nih.govmdpi.com This suggests that 1-(Trifluoromethyl)piperidin-4-amine is a highly valuable building block for creating new chemical entities.

Future applications could be expanded into:

Medicinal Chemistry: Systematically incorporating this scaffold into drug discovery programs could lead to novel therapeutics with improved pharmacokinetic profiles. nih.govnih.gov Its potential as a bioisostere for other common groups, such as N-isopropyl or N-tert-butyl, warrants further investigation. digitellinc.com

Agrochemicals: Many successful agrochemicals contain fluorine to enhance their efficacy and stability. pnas.org The N-CF3 piperidine core could be a valuable component in the design of next-generation pesticides and herbicides.

Materials Science: Fluorinated organic molecules are critical in the development of advanced materials, including liquid crystals and polymers. pnas.org The unique electronic properties of the N-CF3 group could be exploited to create novel materials with tailored optical or electronic characteristics.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

Key areas of integration include:

Predictive Retrosynthesis: AI-powered platforms can analyze vast reaction databases to propose novel and efficient synthetic routes, overcoming the challenges associated with fluorination chemistry. nih.govnih.govelsevier.com This can reduce the time and resources spent on empirical route scouting.

De Novo Drug Design: ML models can be trained to generate novel molecular structures based on the this compound scaffold, optimized for specific biological targets and desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Reaction Outcome Prediction: Active learning algorithms can predict the success and yield of unknown reactions, guiding chemists toward the most promising experimental conditions and minimizing failed experiments. nih.gov This integration can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. nih.gov

AI/ML ApplicationPotential Impact on this compound Research
Synthesis Planning Rapid identification of efficient, sustainable, and cost-effective synthetic routes. elsevier.comiscientific.org
Compound Design Generation of novel derivatives with optimized biological activity and pharmacokinetic profiles. researchgate.net
Property Prediction In silico screening of virtual libraries for promising candidates, reducing the need for extensive wet-lab synthesis and testing. nih.gov

Exploration of its Role in Bioconjugation and Chemical Probe Development

The unique properties of the trifluoromethyl group make it an ideal spectroscopic label for ¹⁹F Nuclear Magnetic Resonance (NMR). rsc.org Since ¹⁹F has 100% natural abundance and there is no background signal in biological systems, it serves as a highly sensitive and powerful probe. rsc.org

Future research will likely focus on leveraging this compound as a building block for:

¹⁹F NMR Probes: The amine handle provides a convenient point for covalent attachment to proteins, nucleic acids, or other biomolecules. The N-CF3 piperidine moiety would then act as a reporter group, allowing researchers to study molecular interactions, conformational changes, and local environments within complex biological systems using ¹⁹F NMR. rsc.org

Chemical Probes for Target Validation: A chemical probe is a small molecule used to study and manipulate a biological target with high affinity and selectivity. nih.gov The N-CF3 group can modulate the binding properties and metabolic stability of a molecule, making this scaffold a promising starting point for developing selective probes to investigate novel biological pathways. mdpi.comresearchgate.net

Advanced Mechanistic Studies on the N-Trifluoromethyl Group Stability and Reactivity in Complex Environments

A deeper understanding of the fundamental chemistry of the N-CF3 group is crucial for its broader application. While it can enhance metabolic stability, its reactivity and degradation pathways are not fully understood, particularly in complex biological or environmental settings. digitellinc.com

Future mechanistic studies should address:

Hydrolytic and Metabolic Stability: Systematic studies are needed to quantify the stability of the N-CF3 bond across a range of pH values and in the presence of metabolic enzymes (e.g., cytochrome P450s). chinesechemsoc.orgnih.gov Research has shown that while some N-trifluoromethyl amines are prone to hydrolysis, others, like N-trifluoromethyl azoles, exhibit excellent aqueous stability. digitellinc.com

Degradation Pathways: Investigating the potential degradation products is critical. Concerns over the environmental persistence of some organofluorine compounds, and the potential for degradation to trifluoroacetic acid (TFA), necessitate a thorough evaluation of the molecule's lifecycle. st-andrews.ac.ukmdpi.com

Computational Modeling: Quantum chemical calculations can provide profound insights into reaction mechanisms, transition states, and the kinetic and thermodynamic parameters governing the stability and reactivity of the N-CF3 group. rsc.org

Stereoselective Derivatization and Application of Its Enantiomers

Functionalization of the this compound scaffold can readily introduce one or more chiral centers. As the biological activity of enantiomers can differ dramatically, the development of methods for stereoselective synthesis and the separation of enantiomers is a critical research avenue. nih.govresearchgate.net

Emerging research will likely concentrate on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to synthesize enantiomerically pure derivatives of N-CF3 piperidines. nih.govnih.gov This approach is often more efficient than resolving a racemic mixture.

Chiral Resolution: For racemic syntheses, advancing chiral resolution techniques, such as preparative chiral chromatography or the crystallization of diastereomeric salts with a chiral resolving agent, will be essential for accessing individual enantiomers for biological evaluation. wikipedia.orgpharmtech.commdpi.com

Pharmacological Profiling of Enantiomers: Once isolated, the individual enantiomers of bioactive derivatives must be studied to determine their respective contributions to the desired pharmacological effect and any potential off-target activities or toxicity.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research surrounding trifluoromethylated piperidines has led to significant methodological advancements in synthetic organic chemistry. The synthesis of these compounds can be approached in several ways, including the introduction of a trifluoromethyl group onto a pre-existing piperidine (B6355638) ring or constructing the ring from acyclic precursors already containing the CF3 moiety. nih.govmdpi.com

Key strategies that have been developed include:

Cyclization Reactions: Intramolecular reactions, such as the Mannich reaction, have been effectively used to create the piperidine ring with a trifluoromethyl group at a specific position. mdpi.com

Ring Expansion: Methods involving the expansion of smaller rings, like prolinol derivatives, have also been explored to yield the six-membered piperidine structure. nih.gov

Reduction of Pyridines: The reduction of substituted pyridines or pyridinones serves as another viable pathway to obtaining these saturated heterocycles. nih.govmdpi.com

Direct Trifluoromethylation: Advances in fluorination chemistry have provided routes for the direct introduction of CF3 groups, although this can sometimes present challenges in selectivity and reaction conditions. researchgate.net

These diverse synthetic strategies have made compounds like 1-(Trifluoromethyl)piperidin-4-amine more accessible for broader application.

Reiteration of the Compound's Significance in Academic Research

This compound is a significant compound in academic and industrial research primarily due to the synergistic combination of the piperidine scaffold and the trifluoromethyl group. The piperidine ring is a common motif in biologically active molecules, while the CF3 group can dramatically alter a molecule's physicochemical properties. mdpi.comnih.gov

The importance of this compound is highlighted by:

Enhanced Biological Properties: The introduction of a CF3 group can lead to increased lipophilicity, which can improve a molecule's ability to cross cell membranes. mdpi.comresearchgate.net It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.orgresearchgate.net

Modified Acidity and Polarity: The high electronegativity of the fluorine atoms in the CF3 group can significantly alter the acidity and polarity of nearby functional groups, influencing how the molecule interacts with biological targets. researchgate.netrsc.org

A Versatile Building Block: As a primary amine, this compound can be readily functionalized, allowing for its incorporation into a wide array of more complex molecules through various chemical reactions.

The following table summarizes the key properties imparted by the trifluoromethyl group, contributing to the compound's significance.

PropertyInfluence of the Trifluoromethyl GroupCitation
Lipophilicity Increases the molecule's ability to pass through biological membranes. mdpi.comresearchgate.net
Metabolic Stability The strong C-F bonds are resistant to metabolic degradation, prolonging the compound's in vivo half-life. rsc.orgresearchgate.net
Binding Affinity The electronic effects of the CF3 group can alter interactions with biological targets. researchgate.net
Bioavailability Enhanced lipophilicity and metabolic stability can contribute to improved overall bioavailability. rsc.org

Outlook on the Potential Impact on Future Chemical Discoveries and Applications

The future for this compound and related fluorinated compounds appears promising, with ongoing trends in drug discovery and materials science likely to drive further research. archivemarketresearch.comresearchgate.net The demand for more effective and specialized pharmaceuticals is a major driver for the development of novel fluorinated building blocks. archivemarketresearch.com

Potential future impacts include:

Development of Novel Pharmaceuticals: This compound is a prime candidate for use in the synthesis of next-generation drugs. researchgate.netnih.gov Its structural motifs are relevant for targeting a wide range of diseases. The focus on late-stage fluorination strategies may also increase the utility of such building blocks. archivemarketresearch.com

Advancements in Agrochemicals: Similar to pharmaceuticals, the agrochemical industry benefits from the enhanced properties that fluorine can impart, leading to the development of more potent and stable pesticides and herbicides. rsc.org

Green Chemistry Approaches: A growing emphasis on environmentally friendly chemical processes may spur the development of more efficient and sustainable methods for synthesizing and utilizing fluorinated intermediates like this compound. archivemarketresearch.com

As our understanding of the role of fluorine in molecular design continues to evolve, the impact of versatile building blocks such as this compound is expected to grow, leading to new discoveries and applications across the chemical sciences. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.